molecular formula C15H21ClN2O3 B4755597 ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate

ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate

Cat. No. B4755597
M. Wt: 312.79 g/mol
InChI Key: MNUYHNUWIGQWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate, also known as Etiracetam, is a nootropic drug that is used to enhance cognitive functions. It belongs to the racetam family of drugs and is structurally similar to Piracetam. Etiracetam has been extensively studied for its potential therapeutic applications, including the treatment of Alzheimer's disease, dementia, and other cognitive disorders.

Mechanism of Action

The exact mechanism of action of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate is not fully understood. However, it is believed to enhance cognitive function by increasing the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate also modulates the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has been shown to improve memory and learning in animal models and humans. It has also been shown to reduce anxiety and depression in animal models. ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has a low toxicity profile and is well-tolerated in humans. However, long-term studies are needed to determine the safety and efficacy of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate.

Advantages and Limitations for Lab Experiments

Ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. It has also been extensively studied for its potential therapeutic applications, making it a useful tool for researchers. However, ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has limitations in lab experiments. It has a short half-life and may require frequent dosing. It also has a narrow therapeutic window, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate. One direction is to further investigate its potential therapeutic applications, including the treatment of Alzheimer's disease, dementia, epilepsy, anxiety, and depression. Another direction is to study its mechanism of action in more detail to better understand how it enhances cognitive function. Additionally, more studies are needed to determine the safety and efficacy of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate in humans, particularly in long-term studies. Finally, the development of new analogs of ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate may lead to the discovery of more potent and selective drugs for the treatment of cognitive disorders.

Scientific Research Applications

Ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has been extensively studied for its potential therapeutic applications, including the treatment of Alzheimer's disease, dementia, and other cognitive disorders. It has been shown to improve memory and learning in animal models and humans. ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.

properties

IUPAC Name

ethyl 3-[1-(4-chlorophenyl)propylcarbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-3-13(11-5-7-12(16)8-6-11)18-15(20)17-10-9-14(19)21-4-2/h5-8,13H,3-4,9-10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUYHNUWIGQWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{[1-(4-chlorophenyl)propyl]carbamoyl}-beta-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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